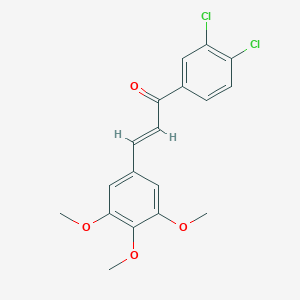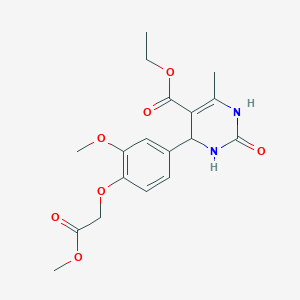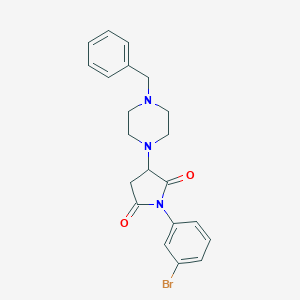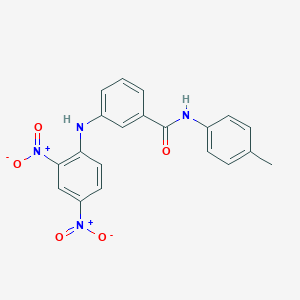
1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, commonly known as DMC, is a synthetic compound that belongs to the class of chalcones. It has been widely studied for its potential therapeutic applications due to its diverse biological activities. DMC has been found to possess anti-inflammatory, anticancer, and neuroprotective properties, making it a promising candidate for drug development.
Scientific Research Applications
Molecular Structure and Spectroscopy
Research on similar compounds, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, has focused on their molecular structure, vibrational spectroscopy, and electronic properties. The molecular structure of these compounds has been elucidated using FT-IR spectroscopy, single crystal X-ray diffraction, and computational methods (HF and DFT). Studies have revealed details on the vibrational wavenumbers, geometrical parameters, and electronic transitions within the molecules, indicating significant potential in materials science for applications such as nonlinear optics due to their hyperpolarizability and charge transfer capabilities. The molecular electrostatic potential maps generated from DFT studies highlight the regions of electron density and potential reactivity sites on the molecule (Mary et al., 2015).
Crystallography and Intermolecular Interactions
Crystallographic analysis of closely related compounds provides insights into their crystal packing, intermolecular interactions, and potential application in designing materials with specific physical properties. For example, the analysis of crystal structures reveals how molecular orientations and interactions, such as hydrogen bonding and π-π stacking, contribute to the stability and properties of the crystalline material. These studies have implications for understanding the solid-state behavior of such compounds and designing materials with desired mechanical and electronic properties (Butcher et al., 2007).
Synthesis and Medicinal Potential
Research into the synthesis and characterization of derivatives of 1-(3,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has indicated potential medicinal applications. Novel synthesis methods have been developed to produce compounds with significant antimicrobial and antioxidant activities. These findings suggest the possibility of leveraging the structural features of such compounds for drug development and other biomedical applications. The exploration of various derivatives through modifications of the core structure could lead to the discovery of new therapeutic agents with enhanced efficacy and specificity (Chennapragada & Palagummi, 2018).
properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O4/c1-22-16-8-11(9-17(23-2)18(16)24-3)4-7-15(21)12-5-6-13(19)14(20)10-12/h4-10H,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDCJRFAYIRGL-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(diisobutylamino)-5-nitrobenzylidene]dibenzo[b,d]furan-3-amine](/img/structure/B392080.png)
![Methyl [(3-benzoyl-2-{3-nitrophenyl}-5-oxo-1-imidazolidinyl)oxy]acetate](/img/structure/B392083.png)
![N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)-4-nitrobenzamide](/img/structure/B392084.png)
![N-[2-(dimethylamino)-5-nitrobenzylidene]dibenzo[b,d]furan-3-amine](/img/structure/B392085.png)
![6-[(2,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B392088.png)
![N-{2-[(2-anilino-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B392090.png)

![2-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B392092.png)
![2-(Allylsulfanyl)-6-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,3-benzothiazole](/img/structure/B392093.png)
![N-(4-Acetyl-phenyl)-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide](/img/structure/B392094.png)